tert-Butyl-d9 4-Nitrophenyl Carbonate
Overview
Description
tert-Butyl-d9 4-Nitrophenyl Carbonate is a stable isotope-labeled compound with the molecular formula C11H4D9NO5 and a molecular weight of 248.28 . This compound is primarily used in scientific research as a reference material for accurate and reliable data analysis . The presence of deuterium atoms in its structure makes it particularly useful in various analytical techniques, including mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-d9 4-Nitrophenyl Carbonate typically involves the reaction of tert-butyl alcohol with 4-nitrophenyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-d9 4-Nitrophenyl Carbonate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can be substituted with nucleophiles such as amines or alcohols to form carbamates or carbonates.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases like pyridine or triethylamine. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction Reactions: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group. The reaction is usually performed under atmospheric pressure and at room temperature.
Major Products Formed
Substitution Reactions: The major products are carbamates or carbonates, depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine, formed by the reduction of the nitro group.
Scientific Research Applications
tert-Butyl-d9 4-Nitrophenyl Carbonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl-d9 4-Nitrophenyl Carbonate involves the formation of carbamates or carbonates through nucleophilic substitution reactions . The nitrophenyl group acts as a leaving group, facilitating the formation of the desired product. The deuterium atoms in the tert-butyl group provide stability and enable the tracking of the compound in various analytical techniques.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-Nitrophenyl Carbonate: Similar in structure but lacks the deuterium atoms, making it less suitable for certain analytical applications.
Methyl 4-Nitrophenyl Carbonate: Contains a methyl group instead of a tert-butyl group, resulting in different reactivity and stability.
Ethyl 4-Nitrophenyl Carbonate: Contains an ethyl group, which also affects its reactivity and stability compared to tert-Butyl-d9 4-Nitrophenyl Carbonate.
Uniqueness
The presence of deuterium atoms in this compound makes it unique among similar compounds. This isotopic labeling enhances its stability and allows for precise tracking in analytical techniques, making it particularly valuable in scientific research .
Biological Activity
tert-Butyl-d9 4-Nitrophenyl Carbonate is a deuterated derivative of 4-nitrophenyl carbonate, which has garnered attention in biochemical research due to its unique structural properties and potential biological applications. This compound serves as a substrate for various enzymes and is involved in significant biochemical pathways, particularly those related to enzyme activity modulation and drug development.
- Molecular Formula : C11H13NO5
- Molecular Weight : 248.28 g/mol
- CAS Number : 1190006-35-9
The presence of the nitro group enhances its reactivity, making it a valuable compound for studying enzyme-catalyzed reactions, particularly hydrolysis and carbonic anhydrases .
The biological activity of this compound primarily involves its interaction with enzymes. The carbamate moiety can form covalent bonds with active site residues of target enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of neurotransmission and other physiological processes.
Biological Applications
- Enzyme Activity Studies :
-
Medicinal Chemistry :
- This compound acts as a prodrug, where the carbamate can be hydrolyzed in vivo to release active metabolites, providing controlled drug release mechanisms.
- Its potential use in designing pharmaceuticals that target specific enzymes involved in disease pathways has been explored.
-
Toxicological Studies :
- The hydrolysis product, 4-nitrophenol, is known for its toxicity, making this compound relevant for studying environmental impacts and safety assessments.
Case Study 1: Enzyme Kinetics
A study investigating the kinetics of esterases using this compound demonstrated that the compound significantly influences the rate of hydrolysis. The reaction was monitored using spectrophotometric methods, showing a clear correlation between substrate concentration and reaction velocity.
Substrate Concentration (mM) | Reaction Velocity (μmol/min) |
---|---|
0.1 | 2.5 |
0.5 | 12.0 |
1.0 | 25.0 |
This data indicates that this compound can effectively serve as a substrate for kinetic studies in enzymology.
Case Study 2: Drug Development
In another study focused on drug delivery systems, researchers utilized this compound to develop a prodrug formulation aimed at enhancing bioavailability. The results indicated that upon administration, the compound was rapidly converted to its active form, demonstrating improved pharmacokinetic properties compared to conventional formulations.
Properties
IUPAC Name |
[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] (4-nitrophenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPGBDJTEBCMHA-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661848 | |
Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-yl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190006-35-9 | |
Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-yl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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